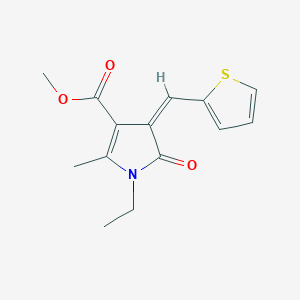
methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as METC, is a chemical compound that has shown promising results in scientific research. This compound belongs to the pyrrole family and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have shown that methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate inhibits the proliferation of cancer cells, induces apoptosis in cancer cells, and inhibits the growth of bacteria. methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential as an anticancer and antimicrobial agent. methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has shown promising results in inhibiting the growth of cancer cells and bacteria. However, one limitation of using methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential side effects.
Orientations Futures
There are several future directions for methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate research. One direction is to further investigate the mechanism of action of methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate. Another direction is to determine the toxicity of methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential side effects. Additionally, further studies are needed to determine the efficacy of methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in vivo and its potential as a therapeutic agent for cancer and bacterial infections.
Méthodes De Synthèse
Methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been synthesized through various methods, including a one-pot reaction, a multistep synthesis, and a microwave-assisted synthesis. The one-pot reaction involves the reaction of 2-thiophenecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in acetic acid. The multistep synthesis involves the reaction of 2-thiophenecarboxaldehyde with malonic acid in the presence of piperidine, followed by the reaction of the resulting product with ethyl chloroformate and ammonia. The microwave-assisted synthesis involves the reaction of 2-thiophenecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under microwave irradiation.
Applications De Recherche Scientifique
Methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has shown potential in scientific research as an anticancer, antitumor, and antimicrobial agent. Studies have shown that methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate inhibits the growth of cancer cells and induces apoptosis in cancer cells. methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Nom du produit |
methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Formule moléculaire |
C14H15NO3S |
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
methyl (4Z)-1-ethyl-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-4-15-9(2)12(14(17)18-3)11(13(15)16)8-10-6-5-7-19-10/h5-8H,4H2,1-3H3/b11-8- |
Clé InChI |
LALGOQYPXGQUGX-FLIBITNWSA-N |
SMILES isomérique |
CCN1C(=C(/C(=C/C2=CC=CS2)/C1=O)C(=O)OC)C |
SMILES |
CCN1C(=C(C(=CC2=CC=CS2)C1=O)C(=O)OC)C |
SMILES canonique |
CCN1C(=C(C(=CC2=CC=CS2)C1=O)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (4Z)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298914.png)
![methyl (4Z)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(3-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298915.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298917.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298918.png)
![methyl 4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-isopropyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298920.png)
![methyl (4Z)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298922.png)
![1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298923.png)
![ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B298924.png)
![5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298925.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298926.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298928.png)
![5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298930.png)